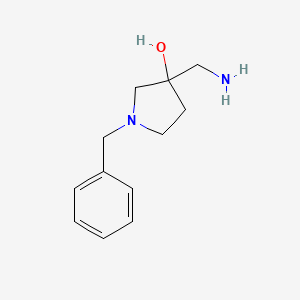

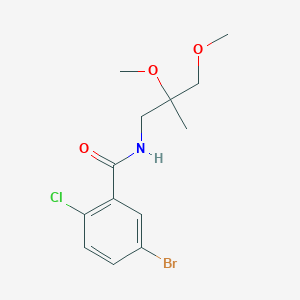

3-(Aminomethyl)-1-benzylpyrrolidin-3-ol

Vue d'ensemble

Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (for example, an amine, ester, etc.) .

Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions for the synthesis .Molecular Structure Analysis

This involves the analysis of the molecular structure of the compound. It can include the types of bonds present (covalent, ionic, etc.), the geometry of the molecule (linear, tetrahedral, etc.), and any functional groups present .Chemical Reactions Analysis

This involves the study of the reactions that the compound undergoes. It can include the types of reactions (addition, substitution, etc.), the conditions for the reactions, and the products formed .Physical And Chemical Properties Analysis

This involves the study of both the physical and chemical properties of the compound. Physical properties can include melting point, boiling point, density, and solubility. Chemical properties can include reactivity, flammability, and types of reactions the compound can undergo .Applications De Recherche Scientifique

Enantioselective Synthesis and Catalysis

The compound 3-(Aminomethyl)-1-benzylpyrrolidin-3-ol has found applications in the field of enantioselective synthesis and catalysis. For example, it has been utilized in the enantioselective synthesis of syn/anti-1,3-amino alcohols through a novel and general method involving proline-catalyzed sequential alpha-aminoxylation/alpha-amination and Horner-Wadsworth-Emmons olefination of aldehydes. This method facilitates the synthesis of bioactive molecules, showcasing the compound's utility in complex organic synthesis processes (Jha, Kondekar, & Kumar, 2010).

Organic Synthesis

Another application is in organic synthesis, where 1-Benzyl 3-aminopyrrolidine, a derivative, has been prepared through a convenient route mainly in aqueous conditions, starting from inexpensive and commercially available materials. The process involves the Curtius rearrangement mediated by sodium nitrite and trifluoroacetic acid of the appropriate acylhydrazides, demonstrating the versatility of this compound derivatives in synthesizing complex organic molecules (Jean et al., 2001).

Catalysis and Material Science

In the realm of catalysis and material science, the compound's derivatives have been explored for their catalytic activities. For instance, alcohol oxidations under mild conditions using polyvinylpyrrolidone-stabilized nanoparticle catalysts in aqueous solutions highlight the application of these compounds in environmentally-friendly catalytic processes. This research indicates the potential of bimetallic nanoparticles in catalyzing oxidation reactions, providing insights into the development of new catalytic systems that are efficient and sustainable (Hou, Dehm, & Scott, 2008).

Kinetic Resolutions and Enantioselectivity Enhancements

Moreover, the kinetic resolution of 3-aminopyrrolidine with ω-transaminases, facilitated by applying a protecting group concept, showcases the strategic use of this compound derivatives in enhancing reaction rates and enantioselectivity. This approach significantly improves the efficiency and selectivity of resolutions, which is crucial in the production of enantiomerically pure compounds for pharmaceutical applications (Höhne, Robins, & Bornscheuer, 2008).

Antioxidant Activity

Additionally, derivatives of this compound have been investigated for their antioxidant activity. Aminomethylation of ethosuximide and pufemide with aqueous formalin solution and alkyl(aryl)amines yielded N-aminomethyl derivatives that exhibited antioxidant properties. This exploration opens new avenues for the application of these compounds in developing antioxidant agents, which are valuable in various medicinal and cosmetic applications (Hakobyan et al., 2020).

Mécanisme D'action

Target of Action

Similar compounds such as aminoglycosides and indole derivatives have been found to interact with various targets like glutamate-gated chloride channels and GABA receptors , respectively. These targets play crucial roles in nerve and muscle cells, mediating immune tolerance, and regulating innate immune response .

Mode of Action

For instance, aminoglycosides bind to the glutamate-gated chloride channels, causing hyperpolarization of these cells, resulting in paralysis and death .

Biochemical Pathways

For example, indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Pharmacokinetics

The compound is a liquid at room temperature with a boiling point of 73-74°c at 1 mmhg and a density of 1062 g/mL at 25°C . These properties might influence its bioavailability and pharmacokinetic behavior.

Result of Action

For instance, indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(aminomethyl)-1-benzylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-9-12(15)6-7-14(10-12)8-11-4-2-1-3-5-11/h1-5,15H,6-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBFUTIRYFVZBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(CN)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125033-36-5 | |

| Record name | 3-(aminomethyl)-1-benzylpyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B2767807.png)

![(4-Chlorophenyl)-[3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone](/img/structure/B2767809.png)

amine hydrochloride](/img/structure/B2767814.png)

![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2767815.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2767817.png)

![Ethyl 4-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2767821.png)